N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a 3-methyl-1,2,4-oxadiazole core linked to a thiazole ring substituted with a pyrimidin-2-ylamino group.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2S/c1-8-17-11(22-20-8)6-16-10(21)5-9-7-23-13(18-9)19-12-14-3-2-4-15-12/h2-4,7H,5-6H2,1H3,(H,16,21)(H,14,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZWCKKSGLMIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CC2=CSC(=N2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate acylhydrazine with a nitrile.
Thiazole ring synthesis: This often involves the condensation of a thioamide with a haloketone.
Coupling reactions: The oxadiazole and thiazole intermediates are then coupled through a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at specific sites, particularly at the methyl group on the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole or thiazole rings, potentially leading to ring opening or hydrogenation.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the heterocyclic rings or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., solvents, temperature) facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully hydrogenated heterocyclic system.
Scientific Research Applications
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide exerts its effects is often related to its interaction with biological macromolecules. This can include:
Binding to enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Receptor interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
DNA/RNA interaction: Intercalating into nucleic acids, affecting transcription and translation processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs vary in heterocyclic substituents, linkage types, and functional groups, which influence their biological activity and physicochemical properties. Key comparisons include:
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Oxadiazole Core : The 3-methyl-1,2,4-oxadiazole group is recurrent in antimicrobial and anticancer agents (e.g., compound 18b and 45/50), likely due to its metabolic resistance and hydrogen-bonding capacity .
- Linker Variations : The target compound uses an acetamide linker, whereas analogs like 45/50 employ thioether linkages, which may alter solubility and target binding .
- Heterocyclic Diversity : Pyrimidine in the target compound contrasts with dichloropyridine (45/50) or triazolo-pyridazine (), affecting electronic properties and target specificity .
Key Observations :
- Antimicrobial Potential: Compound 18b’s anti-tubercular activity suggests that the oxadiazole-thiazole scaffold (shared with the target compound) may enhance selectivity against bacterial targets .
- Synthetic Efficiency : The 32% yield of 18b highlights challenges in synthesizing oxadiazole-containing bicyclic systems, which may apply to the target compound’s synthesis .
- Therapeutic Breadth : Compounds like 45/50 demonstrate the oxadiazole-thioether’s versatility across multiple disease areas, implying that the target compound’s pyrimidine-thiazole component could refine specificity .
Biological Activity
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a complex compound that incorporates multiple pharmacophoric elements, making it a candidate for various biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis of the Compound
The compound can be synthesized through a multi-step reaction involving the formation of the oxadiazole and thiazole moieties. The general synthetic route involves:
- Formation of 3-Methyl-1,2,4-Oxadiazole : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Synthesis of Thiazole Derivative : The thiazole ring is typically formed via condensation reactions involving sulfur-containing compounds and amino acids or amines.
- Final Coupling Reaction : The oxadiazole and thiazole derivatives are then coupled to form the final acetamide product.
2.1 Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Research indicates that related oxadiazole derivatives have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .
2.2 Anticancer Activity
The anticancer potential of compounds containing oxadiazole and thiazole moieties has been well-documented. In vitro studies have shown that these compounds can inhibit the growth of several cancer cell lines:
These results suggest that the structural features of the compound significantly influence its cytotoxicity.
2.3 Anticonvulsant Activity
Compounds similar to this compound have been evaluated for anticonvulsant properties in various animal models. The introduction of specific substituents on the thiazole ring has been shown to enhance anticonvulsant activity significantly .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Oxadiazole Moiety : Essential for antimicrobial and anticancer activities; modifications at positions can enhance potency.
- Thiazole Ring : The presence of a pyrimidine substituent increases binding affinity to target proteins involved in cancer progression.
- Acetamide Group : Contributes to overall stability and solubility of the compound in biological systems .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of oxadiazole derivatives against various pathogens, revealing that modifications in the oxadiazole structure led to enhanced antimicrobial activity against resistant strains .
Case Study 2: Anticancer Properties
In vitro assays on breast cancer cell lines indicated that specific substitutions on the thiazole ring resulted in a significant reduction in cell viability, with IC50 values indicating strong potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide?
- Methodological Answer : The compound can be synthesized via stepwise coupling reactions. For example, a thiazole intermediate (e.g., 2-aminothiazole derivatives) may be reacted with chloroacetyl chloride in the presence of triethylamine as a base, followed by purification via recrystallization (ethanol-DMF mixtures) . Monitoring reaction progress using TLC (e.g., silica gel plates with ethyl acetate/hexane mobile phases) ensures intermediate formation .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., pyrimidine NH at δ 8–9 ppm, thiazole C-H at δ 7–8 ppm) and carbon backbone .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm) and oxadiazole/triazole ring vibrations (~1500–1600 cm) .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages (±0.3% tolerance) .
Q. How can researchers assess the purity of the final compound?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water gradients to quantify impurities (<5% area under the curve).
- Melting Point Analysis : Sharp melting points (±2°C range) indicate homogeneity .
- Recrystallization : Solvent mixtures (e.g., ethanol-petroleum ether) remove unreacted starting materials .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) for predicting reactivity .
- Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with pyrimidine NH and hydrophobic interactions with the oxadiazole methyl group .
- Reaction Path Search : Tools like GRRM predict intermediates and transition states to guide synthetic routes .
Q. What experimental design strategies optimize reaction yield and selectivity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (temperature, solvent, catalyst loading). For example, a central composite design can model non-linear relationships between reflux time (4–8 hours) and yield .
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 6-hour reflux in dioxane with 1.2 eq. triethylamine) to maximize yield while minimizing side products .
Q. How can researchers resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Dose-Response Curves : Test across a wide concentration range (nM–μM) to account for assay sensitivity thresholds.
- Cellular vs. Enzymatic Assays : Compare IC values in cell-based (e.g., MTT assay) vs. purified enzyme assays to identify off-target effects .
- Structural Analogues : Synthesize and test derivatives (e.g., substituting pyrimidine with pyridine) to isolate pharmacophore contributions .
Q. What strategies mitigate byproduct formation during acetamide coupling?
- Methodological Answer :
- Controlled Reaction Stoichiometry : Use excess chloroacetyl chloride (1.2–1.5 eq.) to drive the reaction to completion while quenching unreacted reagents with aqueous washes .
- Catalyst Screening : Test bases like DBU or DIPEA to reduce esterification or hydrolysis side reactions .
- In Situ Monitoring : Use FTIR to track carbonyl intermediates and adjust conditions dynamically .
Q. How can machine learning enhance reaction prediction for novel derivatives?
- Methodological Answer :
- Data Curation : Compile reaction databases (e.g., Reaxys) with descriptors like solvent polarity and catalyst type.
- Neural Networks : Train models on successful syntheses (e.g., thiazole-acetamide couplings) to predict feasible reaction pathways .
- Feedback Loops : Integrate experimental failures into models to refine predictions (e.g., avoiding maleimide side reactions in acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
